N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide is a chemical compound used in scientific research. It possesses unique properties that make it suitable for various applications, including drug development and material synthesis. This compound features a cyclopropyl group, a hydroxy group, and a phenylethyl group, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the hydroxy group: This step often involves hydroxylation reactions, where an oxygen atom is introduced into the molecule.
Attachment of the phenylethyl group: This can be done through Friedel-Crafts alkylation or other suitable alkylation methods.
Sulfonamide formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the cyclopropyl or phenylethyl groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and phenylethyl groups contribute to its binding affinity and specificity. The hydroxy group can participate in hydrogen bonding, enhancing its interaction with target molecules. The sulfonamide group may also play a role in its biological activity by mimicking natural substrates or inhibitors .
Comparison with Similar Compounds
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide can be compared with other similar compounds, such as:
N-(2-hydroxy-2-phenylethyl)butane-1-sulfonamide: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
N-(2-cyclopropyl-2-hydroxyethyl)butane-1-sulfonamide: Lacks the phenylethyl group, which may influence its binding affinity and specificity.
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethane-1-sulfonamide: Has a shorter alkyl chain, which may alter its solubility and stability.
These comparisons highlight the unique structural features of this compound and their impact on its properties and applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-2-3-11-20(18,19)16-12-15(17,14-9-10-14)13-7-5-4-6-8-13/h4-8,14,16-17H,2-3,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIDUYVHYOVXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC(C1CC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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